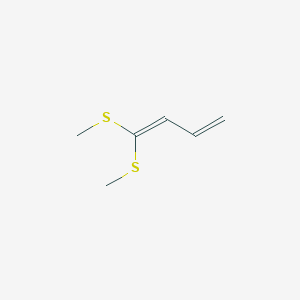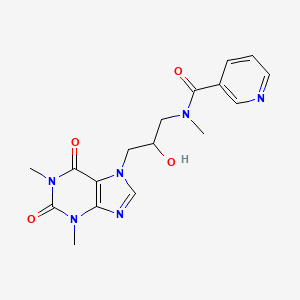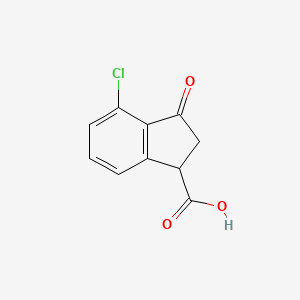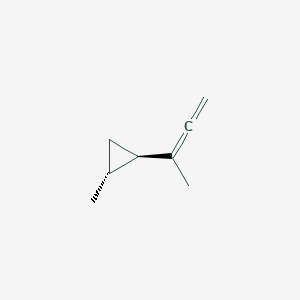
(1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a butadienyl group and a methyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a cyclopropane derivative and a butadienyl precursor.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
化学反应分析
Types of Reactions
(1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated products.
Substitution: Substitution reactions may involve the replacement of specific functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield epoxides, while reduction may produce alkanes or alkenes.
科学研究应用
Chemistry
In chemistry, (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential biological activity and interactions with biomolecules. Studies may focus on its effects on cellular processes and its potential as a lead compound for drug development.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Researchers may investigate its pharmacological properties, including its ability to modulate specific biological targets.
Industry
In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties may also find applications in materials science and nanotechnology.
作用机制
The mechanism of action of (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Similar compounds to (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane include other cyclopropane derivatives with different substituents. Examples may include:
- (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-ethylcyclopropane
- (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-phenylcyclopropane
- (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-chlorocyclopropane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a butadienyl group and a methyl group
属性
CAS 编号 |
64705-29-9 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
InChI |
InChI=1S/C8H12/c1-4-6(2)8-5-7(8)3/h7-8H,1,5H2,2-3H3/t7-,8+/m1/s1 |
InChI 键 |
UTIMMENSLQESOL-SFYZADRCSA-N |
手性 SMILES |
C[C@@H]1C[C@H]1C(=C=C)C |
规范 SMILES |
CC1CC1C(=C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)


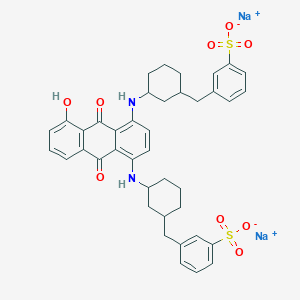
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
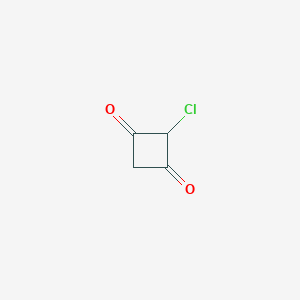
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)


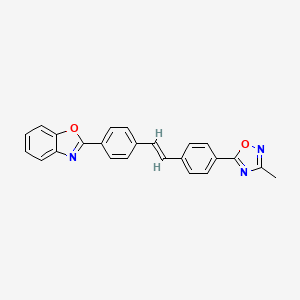
![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
